N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that features a pyrrolidinone ring substituted with a chlorophenyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Chlorophenyl Group:
Attachment of the Phenylethyl Group: This step often involves nucleophilic substitution reactions where the phenylethyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic properties that could be explored for the treatment of various diseases.
Industry: Its unique chemical structure could be useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-(4-methoxyphenyl)ethyl)acetamide
- N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(3,4-dimethoxyphenethyl)acetamide
Uniqueness
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chlorophenyl and phenylethyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C20H19ClN2O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H19ClN2O3/c1-14(24)22(12-11-15-5-3-2-4-6-15)18-13-19(25)23(20(18)26)17-9-7-16(21)8-10-17/h2-10,18H,11-13H2,1H3 |
InChI Key |
OICCENRSUKHUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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